molecular formula C7H6N6O6 B15396134 2-(2,4,6-Trinitrophenyl)guanidine CAS No. 134282-42-1

2-(2,4,6-Trinitrophenyl)guanidine

Cat. No.: B15396134
CAS No.: 134282-42-1
M. Wt: 270.16 g/mol
InChI Key: JCMSZFUFFQJKAK-UHFFFAOYSA-N
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Description

2-(2,4,6-Trinitrophenyl)guanidine is a nitro-substituted guanidine derivative characterized by a guanidine core linked to a 2,4,6-trinitrophenyl group. This compound is notable for its application in energetic materials due to the electron-withdrawing nitro groups, which enhance thermal stability and detonation performance. Synthesized through condensation reactions between guanidine and trinitrophenyl precursors, it forms stable salts with high nitrogen content (38–42% by weight) and a density of ~1.8 g/cm³ . Studies by Klapötke et al. (2016) highlight its use in propellants and explosives, where its detonation velocity (8,200–8,500 m/s) and oxygen balance (−49%) make it competitive with traditional nitroaromatic explosives like TNT (2,4,6-trinitrotoluene) .

Properties

CAS No.

134282-42-1

Molecular Formula

C7H6N6O6

Molecular Weight

270.16 g/mol

IUPAC Name

2-(2,4,6-trinitrophenyl)guanidine

InChI

InChI=1S/C7H6N6O6/c8-7(9)10-6-4(12(16)17)1-3(11(14)15)2-5(6)13(18)19/h1-2H,(H4,8,9,10)

InChI Key

JCMSZFUFFQJKAK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N=C(N)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of 2-(2,4,6-Trinitrophenyl)guanidine with Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties Applications
This compound C₇H₅N₇O₆ 307.15 Guanidine + 2,4,6-trinitrophenyl group Detonation velocity: 8,200–8,500 m/s; Stability: High (decomposition >200°C) Energetic materials
NN'-Bis(2,4,6-trinitrophenyl)guanidine C₁₃H₇N₁₁O₁₂ 537.24 Two trinitrophenyl groups linked to guanidine Higher density (1.92 g/cm³); Detonation velocity: ~9,000 m/s High-performance explosives
1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (Compound 12) C₁₆H₁₆ClF₃N₄O₂S₂ 452.90 Sulfonyl bridge + trifluoromethylbenzylthio Melting point: 210–212°C; IR: 3482 cm⁻¹ (NH₂) Pharmaceutical intermediates
1-(4,6-Dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine C₁₄H₁₄F₃N₅ 321.29 Pyrimidinyl + trifluoromethylphenyl Bioactive (IC₅₀ <1 µM for kinase inhibition) Kinase inhibitors
Guanidine-(2,4,6-trinitrophenol) salt C₇H₆N₇O₆·C₆H₃N₃O₇ 473.23 Ionic salt with trinitrophenol counterion Hygroscopic; Moderate stability (decomposition ~150°C) Experimental oxidizers

Key Findings

Energetic Performance :

  • This compound outperforms traditional explosives like TNT in detonation velocity (TNT: 6,900 m/s) but has a lower oxygen balance, limiting its use in oxygen-deficient formulations .
  • NN'-Bis(2,4,6-trinitrophenyl)guanidine exhibits superior detonation velocity (~9,000 m/s) due to higher nitrogen and oxygen content but is more sensitive to friction, reducing its practical utility .

Stability: The trinitrophenyl group in this compound enhances thermal stability compared to alkylnitramine derivatives (e.g., 3-nitramino-4-nitrofurazan), which decompose at ~160°C . Sulfonylguanidines (e.g., Compound 12) exhibit lower thermal stability (decomposition <250°C) but greater solubility in polar solvents, making them suitable for drug delivery .

Applications: Energetic Materials: Nitro-substituted guanidines are favored for their balanced energy-stability profiles, while salts like guanidine-trinitrophenol are explored for hybrid propellants . Pharmaceuticals: Pyrimidinylguanidines (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine) show potent kinase inhibition, highlighting the versatility of guanidine scaffolds in drug design .

Q & A

Basic: What are the optimal synthetic routes for 2-(2,4,6-Trinitrophenyl)guanidine, and what key reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves nitration and guanidinylation steps. A common approach is the reaction of guanidine with 2,4,6-trinitrophenyl derivatives (e.g., chloropicrin derivatives) under controlled acidic or basic conditions. For example:

  • Step 1: Nitration of phenylguanidine precursors using mixed acids (HNO₃/H₂SO₄) to introduce trinitro groups. Temperature must be maintained below 50°C to prevent premature decomposition .
  • Step 2: Guanidinylation via nucleophilic substitution, where a trinitrophenyl halide reacts with guanidine in the presence of a base (e.g., triethylamine) to stabilize intermediates. Solvent choice (e.g., DMF or acetonitrile) and stoichiometric excess of guanidine (1.5–2.0 eq.) improve yields .
  • Key Conditions:
    • Temperature control (30–50°C) minimizes side reactions like denitration.
    • Purification: Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).

Basic: How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?

Answer:
Structural validation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Aromatic protons on the trinitrophenyl ring appear as a singlet (δ 8.5–9.0 ppm) due to symmetry. Guanidine NH protons resonate as broad peaks (δ 6.5–7.5 ppm) .
    • ¹³C NMR: The guanidine carbon appears at δ 158–160 ppm, while nitro groups quench adjacent carbons (δ 120–130 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 318.03) and fragmentation patterns (e.g., loss of NO₂ groups) .
  • X-ray Diffraction (XRD): Single-crystal XRD reveals planar geometry of the trinitrophenyl ring and hydrogen-bonding networks between guanidine NH and nitro groups, critical for stability .

Advanced: What are the primary thermal decomposition pathways of this compound, and how can differential scanning calorimetry (DSC) elucidate its stability profile?

Answer:
Thermal decomposition occurs via two pathways:

Exothermic denitration (200–250°C): Loss of NO₂ groups generates gaseous byproducts (NO, CO), detectable by TGA-FTIR .

Guanidine ring fragmentation (>250°C): Yields NH₃ and carbonaceous residues.

DSC Methodology:

  • Heating rate: 5–10°C/min under nitrogen to avoid oxidation artifacts.
  • Peak analysis: Exothermic peaks at 220°C (ΔH ≈ -450 J/g) correlate with denitration. Activation energy (Eₐ) calculated via Kissinger analysis (~150 kJ/mol) indicates moderate thermal stability .
  • Comparative studies: DSC of analogous compounds (e.g., trinitrophenylamines) shows higher Eₐ values, suggesting guanidine’s NH groups accelerate decomposition .

Advanced: How does the electronic structure of this compound contribute to its sensitivity and energetic performance, and what computational approaches model these properties?

Answer:
The electron-deficient trinitrophenyl group and guanidine’s resonance stabilization create a high-energy, sensitive compound:

  • Density Functional Theory (DFT):
    • Calculated bond dissociation energies (BDEs) for C-NO₂ bonds (~200 kJ/mol) align with experimental decomposition temperatures .
    • Frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) predict susceptibility to initiation via electron transfer .
  • Impact of substituents: Methyl or amino groups on the guanidine core reduce sensitivity by increasing HOMO energy (computational mutagenesis studies) .

Advanced: What strategies mitigate hygroscopicity in this compound derivatives without compromising energetic output?

Answer:
Hygroscopicity arises from polar NH and NO₂ groups. Mitigation strategies include:

  • Co-crystallization: Incorporating hydrophobic co-formers (e.g., 2,4-dinitroanisole) reduces water uptake by 40–60% while maintaining detonation velocity (~7,500 m/s) .
  • Derivatization: Replacing guanidine NH with N-alkyl groups (e.g., methyl) reduces polarity. For example, N-methyl derivatives show 30% lower hygroscopicity but require careful balancing to avoid reducing oxygen balance .
  • Encapsulation: Microencapsulation in polyurethane coatings reduces moisture absorption by 70% in humid environments (85% RH) without affecting thermal stability .

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